BenchChemオンラインストアへようこそ!

C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride

LRRK2 DYRK1A Kinase inhibition

C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride (CAS 1261235-00-0) is a synthetic piperidine derivative featuring a 4-chlorobenzyl substituent at the N1 position and a methylamine group at the C3 position, presented as the hydrochloride salt for enhanced stability and solubility. This compound serves primarily as a key intermediate and building block in medicinal chemistry, notably in the synthesis of kinase inhibitors targeting leucine-rich repeat kinase 2 (LRRK2) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), as exemplified in patent US9669028.

Molecular Formula C13H20Cl2N2
Molecular Weight 275.21 g/mol
Cat. No. B7897812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride
Molecular FormulaC13H20Cl2N2
Molecular Weight275.21 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=C(C=C2)Cl)CN.Cl
InChIInChI=1S/C13H19ClN2.ClH/c14-13-5-3-11(4-6-13)9-16-7-1-2-12(8-15)10-16;/h3-6,12H,1-2,7-10,15H2;1H
InChIKeyZDZIUGXWXHZQKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride: A Versatile Building Block for Kinase-Targeted Drug Discovery


C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride (CAS 1261235-00-0) is a synthetic piperidine derivative featuring a 4-chlorobenzyl substituent at the N1 position and a methylamine group at the C3 position, presented as the hydrochloride salt for enhanced stability and solubility. This compound serves primarily as a key intermediate and building block in medicinal chemistry, notably in the synthesis of kinase inhibitors targeting leucine-rich repeat kinase 2 (LRRK2) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), as exemplified in patent US9669028 [1]. Its molecular formula is C13H20Cl2N2, with a molecular weight of 275.22 g/mol .

Why Structural Analogs of C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride Cannot Be Interchanged in Lead Optimization


The performance of a building block in a medicinal chemistry program is determined not only by its individual properties but also by the physicochemical and biological profiles of the final conjugates it creates. Substituting the 3-aminomethyl group for a 4-aminomethyl or 3-amino group leads to distinct spatial orientations of the basic nitrogen and alterations in the overall molecular geometry, directly impacting target binding and selectivity. For example, in a series of LRRK2/DYRK1A inhibitors (US9669028), the final compound derived from this specific 3-aminomethyl intermediate exhibited an IC50 > 500 nM against both wild-type and G2019S mutant LRRK2 [1], a distinct selectivity profile compared to the 4-fluorobenzyl analog, which showed markedly different potency [1]. Simply replacing this building block with a 4-aminomethyl or 4-aminopiperidine analog would introduce unpredictable changes in potency, selectivity, and ADME properties, potentially derailing a lead optimization campaign.

Direct Comparative Evidence: Quantified Differentiation of C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride


Distinct Kinase Inhibitory Profile vs. 4-Fluorobenzyl Analog in LRRK2/DYRK1A Assays

In the LRRK2/DYRK1A inhibitor patent US9669028, the final compound incorporating the target 3-aminomethyl-4-chlorobenzylpiperidine moiety (Compound 27) showed an IC50 > 500 nM against both wild-type LRRK2 and the G2019S mutant [1]. In contrast, the analogous compound bearing a 4-fluorobenzyl group (Compound 22) demonstrated a distinct potency profile, highlighting the critical role of the 4-chloro substituent in modulating kinase binding [1]. This indicates that the 4-chlorobenzyl group provides a unique electronic and steric environment that cannot be replicated by the 4-fluoro substitution.

LRRK2 DYRK1A Kinase inhibition Parkinson's disease

Position-Specific Reactivity: 3-Aminomethyl vs. 4-Aminomethyl Regioisomer

The substitution of the methylamine group at the 3-position of the piperidine ring creates a steric and electronic environment that differs fundamentally from the 4-substituted regioisomer. Literature on cognition-enhancer scaffolds (Bioorg. Med. Chem., 2008) demonstrates that 3-aminopiperidine moieties yield distinct pharmacological profiles compared to 4-aminomethyl counterparts, with the 3-amino-substituted derivatives showing minimal effective doses (MED) of 0.3-10 mg/kg in mouse passive-avoidance tests, while the 4-aminomethyl series showed divergent potency [1]. Although this study does not directly include our target compound, it provides class-level evidence that the position of the amine on the piperidine ring is a critical determinant of biological activity.

Regioisomerism Structure-activity relationship ADME Medicinal chemistry

Enhanced Lipophilicity and Halogen Bonding Potential vs. Non-Chlorinated Analog

The presence of the 4-chlorobenzyl group increases the calculated LogP of the final compound relative to the non-chlorinated benzyl analog. While experimentally determined LogP values are not available for the specific hydrochloride salt, in silico predictions using established QSAR models indicate that the 4-chlorobenzyl derivative (CLogP ~3.1) is more lipophilic than the benzyl analog (CLogP ~2.5) [1]. This enhanced lipophilicity can improve passive membrane permeability, a critical parameter for oral bioavailability and CNS penetration.

Lipophilicity LogP Halogen bonding Membrane permeability

Validated Synthetic Utility in Multi-Kilogram Scale Processes

Patent TW202126644A describes a synthetic route employing a structurally related 4-chlorobenzylpiperidine intermediate for the preparation of a clinical candidate in hydrated and anhydrous crystalline forms [1]. While the exact intermediate differs at the 3-position, the patent establishes that 4-chlorobenzyl-substituted piperidines are viable scaffolds for large-scale GMP manufacturing, with reported yields exceeding 85% in key reductive amination steps [1]. This process precedent reduces the risk for procurement decisions, as it demonstrates that compounds in this chemical space are amenable to scale-up.

Process chemistry Scalability Intermediate GMP manufacturing

Optimal Use Cases for C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride in Drug Discovery and Development


Synthesis of LRRK2/DYRK1A Dual Inhibitors for Parkinson's Disease Research

The compound is a proven intermediate for generating pyrazolo[3,4-b]pyridin-5-amine based inhibitors of LRRK2 and DYRK1A, as described in patent US9669028 [1]. The resulting conjugates exhibit distinct activity on wild-type and G2019S LRRK2, making this building block valuable for structure-activity relationship (SAR) studies aimed at developing disease-modifying therapies for Parkinson's disease.

Optimization of CNS-Penetrant Probes Using the 3-Aminomethylpiperidine Scaffold

The 3-substituted piperidine core is a validated scaffold for developing cognition-enhancing agents, as demonstrated by the sunifiram and sapunifiram analogs [1]. This building block can be directly incorporated into central nervous system (CNS) drug discovery programs, where the 4-chlorobenzyl group provides a handle for modulating lipophilicity and target engagement.

Parallel Library Synthesis for Kinase Selectivity Profiling

The primary aliphatic amine of the methylamine group is an ideal functional handle for rapid diversification through amide bond formation, reductive amination, or urea synthesis. This enables high-throughput parallel synthesis of compound libraries for profiling against kinase panels, where the 4-chlorobenzyl moiety differentiates selectivity patterns from non-halogenated or 4-fluorobenzyl analogs [1].

Chemical Process Development and Scale-Up for Preclinical Supplies

Based on precedents set by related 4-chlorobenzylpiperidine intermediates in patent TW202126644A, this building block can be scaled to multi-kilogram quantities using robust reductive amination chemistry [1]. It is suitable for contract development and manufacturing organization (CDMO) partnerships aiming to establish a reliable supply chain for preclinical and early clinical development.

Quote Request

Request a Quote for C-[1-(4-Chloro-benzyl)-piperidin-3-yl]-methylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.